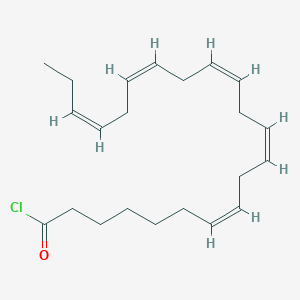
(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride” is an abundant essential n-3 polyunsaturated fatty acid . It is also known as DPA and is derived from fish oils .
Synthesis Analysis
The synthesis of this compound is not well documented in the available literature .Molecular Structure Analysis
This compound is the all-cis-isomer of a C22 polyunsaturated fatty acid having five double bonds in the 7-, 10-, 13-, 16- and 19-positions . Its molecular formula is C22H34O2 .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not well documented in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well documented in the available literature .Applications De Recherche Scientifique
Anti-inflammatory and Pro-resolving Lipid Mediators
- Resolvins and Protectins: These mediators are synthesized from DHA and EPA and play critical roles in resolving inflammation. The identification of novel lipid mediators such as resolvins and protectins underscores the significance of (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride derivatives in modulating inflammatory responses and promoting tissue regeneration (Dalli et al., 2015).
Biosynthesis and Metabolism
- Synthesis of Novel Polyunsaturated Fatty Acids: Research has uncovered the synthesis of unique polyunsaturated fatty acids with anti-inflammatory properties from marine algae, showcasing the diversity of compounds derivable from docosapentaenoic acid and its analogs, which are important for understanding lipid metabolism and potential therapeutic applications (Mikhailova et al., 1995).
Health Benefits and Therapeutic Potentials
- Anti-inflammatory and Pro-resolving Actions: Studies have demonstrated the anti-inflammatory and pro-resolving actions of lipid mediators derived from DHA, such as Protectin D1, which dampens airway inflammation and hyperresponsiveness. These findings highlight the therapeutic potential of (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride derivatives for treating conditions like asthma and other inflammatory diseases (Levy et al., 2007).
Molecular Synthesis and Characterization
- Stereoselective Synthesis: Research on the stereoselective synthesis of maresin-like lipid mediators highlights the chemical synthesis approaches to creating bioactive molecules similar to those derived from (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride, offering insights into their potential roles in inflammation resolution and tissue regeneration (Hong et al., 2019).
Impact on Milk Quality and Biochemical Properties
- Improvement in Milk Quality: A study on the effects of Eucommia ulmoides leaves, which contain bioactive compounds including docosapentaenoic acid derivatives, on milk quality demonstrates the potential of these compounds to enhance the nutritional value and health benefits of milk by altering its composition and reducing inflammatory factors (Teng et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAVFULGQWLYNP-JLNKQSITSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2665992.png)
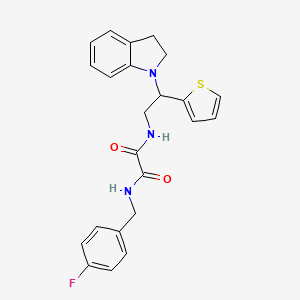
![N-benzyl-2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2665994.png)

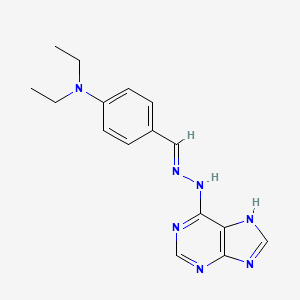
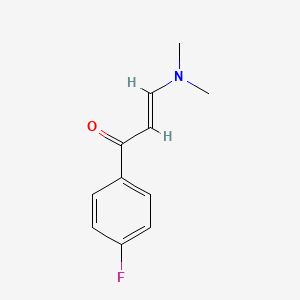
![4-Benzamido-1-[(4-fluorosulfonyloxyphenyl)methyl]piperidine](/img/structure/B2665999.png)
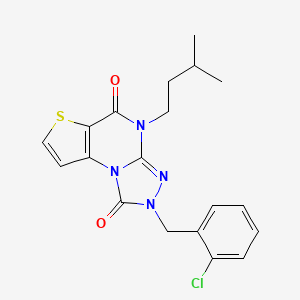
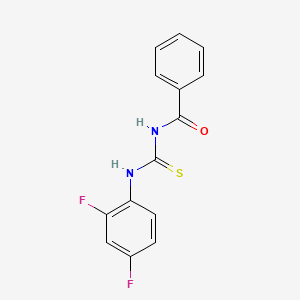
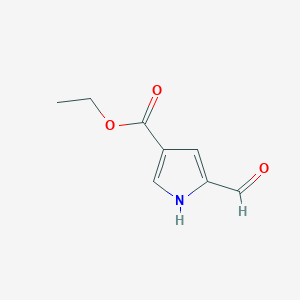
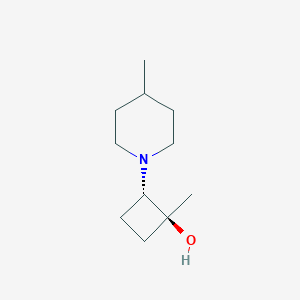
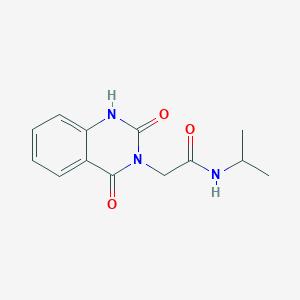
![3-Bromo-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2666011.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2666012.png)